molecular formula C8H14Cl2N2 B7952225 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

Cat. No.: B7952225
M. Wt: 209.11 g/mol
InChI Key: LEMOBPAJQIXJJX-UHFFFAOYSA-N
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Description

1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride is a dihydrochloride salt of a substituted ethylamine derivative featuring a pyridine ring. Dihydrochloride salts, formed by the addition of two hydrochloric acid (HCl) molecules to a base compound, enhance solubility and stability for pharmaceutical or analytical applications . This article compares it to similar dihydrochloride compounds, emphasizing molecular structure, applications, and safety profiles.

Properties

IUPAC Name

1-pyridin-3-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9)5-8-3-2-4-10-6-8;;/h2-4,6-7H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMOBPAJQIXJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride typically involves the alkylation of 2-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals. Its ability to interact with neurotransmitter systems makes it particularly valuable in developing drugs for neurological disorders.

Key Insights:

  • Neurological Disorders: Research indicates that compounds derived from this amine can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as depression and anxiety .
  • Enzyme Inhibition Studies: The compound has been employed in studies focusing on enzyme inhibitors, providing insights into mechanisms that could lead to new drug candidates .

Agrochemical Formulations

In the agrochemical sector, this compound enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and plant protection against pests.

Applications:

  • Pesticide Development: It serves as an active ingredient in formulations aimed at increasing the effectiveness of existing agrochemicals .
  • Crop Protection: Studies show that formulations containing this compound exhibit enhanced protective effects against various agricultural pests .

Biochemical Research

The compound is extensively used in biochemical research for studying enzyme inhibition and receptor binding, which are critical for understanding biological pathways and identifying therapeutic targets.

Research Findings:

  • Receptor Binding Studies: The compound has been shown to interact with specific receptors, influencing their activity and providing a basis for drug development targeting these pathways .
  • Biological Pathways Exploration: Its role in modulating enzyme activity has been pivotal in elucidating various biochemical pathways relevant to disease mechanisms .

Material Science

This compound is also explored for its potential in material science, particularly in developing advanced materials such as polymers with specific properties.

Potential Applications:

  • Polymer Development: Research indicates that this compound can be used to synthesize polymers with tailored properties for applications in electronics and coatings, enhancing their performance characteristics .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalDrug synthesis for neurological disordersModulates neurotransmitter systems
AgrochemicalPesticide and herbicide formulationsImproves crop yields and pest resistance
Biochemical ResearchEnzyme inhibition and receptor binding studiesInsights into biological pathways
Material ScienceDevelopment of advanced polymersTailored properties for electronics and coatings

Case Studies

  • Pharmaceutical Development : A study demonstrated that derivatives of 1-methyl-2-pyridin-3-yl-ethylamine exhibited significant inhibitory effects on specific enzymes associated with neurological disorders, suggesting potential therapeutic applications .
  • Agrochemical Efficacy : Field trials indicated that formulations containing this compound significantly outperformed traditional pesticides in controlling pest populations while being less harmful to beneficial insects .
  • Material Science Innovations : Research into polymer composites incorporating this compound revealed enhanced electrical conductivity and thermal stability, making them suitable for advanced electronic applications .

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Dihydrochloride Compounds

Compound Name CAS No. Molecular Formula Primary Application Key Properties/Notes References
1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride Not provided C8H13N3·2HCl (inferred) Likely pharmaceutical/analytical Pyridine-substituted ethylamine salt
Putrescine dihydrochloride P7505 (Sigma) C4H12N2·2HCl Biogenic amine standard Used in food science analytics
Cadaverine dihydrochloride C8561 (Sigma) C5H14N2·2HCl Biogenic amine standard Stability in aqueous solutions
o-Tolidine Dihydrochloride 612-82-8 C14H16N2·2HCl Laboratory reagent (Certified ACS) Benzidine derivative; melting point 300°C
Trientine dihydrochloride 38260-01-4 C6H18N4·2HCl Wilson’s disease treatment Copper-chelating agent; multiple trade names
S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride 16111-27-6 C5H14N3S·2HCl Restricted industrial use Sensitizing agent; severely regulated

Key Differences and Research Findings

Structural Variations

  • Pyridine vs. Aliphatic/Benzidine Backbones : The target compound’s pyridine ring distinguishes it from aliphatic amines like putrescine and cadaverine, which lack aromaticity. This structural difference impacts electronic properties and binding interactions, particularly in pharmaceutical contexts .
  • Therapeutic vs. Analytical Use : Trientine dihydrochloride (C6H18N4·2HCl) is tailored for metal chelation, whereas putrescine and cadaverine dihydrochlorides serve as analytical standards for biogenic amines in food safety .

Solubility and Stability

  • Dihydrochloride salts generally exhibit higher water solubility than free bases. For example, cadaverine dihydrochloride is prepared at 1000 mg/L in deionized water for analytical workflows, suggesting similar solubility for the target compound .
  • Stability varies with substituents: o-Tolidine dihydrochloride’s high melting point (300°C) reflects thermal resilience, whereas S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride’s sensitizing properties necessitate strict handling protocols .

Biological Activity

1-Methyl-2-pyridin-3-yl-ethylamine dihydrochloride, often referred to as a pyridine derivative, has garnered attention in various fields of biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its ability to interact with various molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to significant biological effects. Its structural configuration allows it to exhibit unique reactivity patterns compared to similar compounds, making it a valuable candidate for targeted research in pharmacology and biochemistry .

Key Mechanisms of Action:

  • Receptor Binding: The compound binds selectively to neurotransmitter receptors, influencing signaling pathways related to neurological functions.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes, which may play a role in various disease processes.
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against a range of pathogens .

Biological Applications

The compound is utilized across multiple domains, including:

  • Pharmaceutical Development:
    • Serves as a precursor in the synthesis of drugs aimed at treating neurological disorders.
    • Investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation .
  • Biochemical Research:
    • Employed in studies focusing on enzyme inhibition and receptor binding, providing insights into cellular pathways and therapeutic targets .
    • Used in high-throughput screening for drug discovery.
  • Agrochemical Formulations:
    • Enhances the efficacy of pesticides and herbicides, contributing to improved agricultural yields .
  • Material Science:
    • Explored for potential applications in developing advanced materials with specific properties .

Anticancer Activity

A study evaluated the compound's effectiveness against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects on breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, demonstrating its potential as an anticancer agent .

Cell LineIC50 (µM)
MDA-MB-23115
SK-Hep-122
NUGC-318

Antimicrobial Properties

Research has shown that the compound possesses antibacterial activity against several strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics like ceftriaxone, indicating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
E. coli40
S. aureus50

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-2-pyridin-3-YL-ethylamine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of dihydrochloride salts typically involves a two-step procedure: (1) formation of the free base via alkylation or reductive amination of pyridine derivatives, followed by (2) acidification with hydrochloric acid to precipitate the dihydrochloride salt . Reaction optimization (e.g., stoichiometry of HCl, temperature, and solvent polarity) is critical to maximize yield and purity. For example, excess HCl may lead to over-acidification, while insufficient acid can result in incomplete salt formation.

Q. How does the dihydrochloride form enhance solubility and stability compared to the free base?

  • Methodological Answer : The dihydrochloride salt improves aqueous solubility due to ionic interactions with water molecules, making it suitable for in vitro assays requiring polar solvents. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) should be conducted to compare degradation rates between the free base and salt forms. Dihydrochloride salts often exhibit superior thermal stability, as seen in analogs like avizafone dihydrochloride .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC with UV detection : Quantify impurities using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • NMR spectroscopy : Confirm proton environments (e.g., pyridin-3-yl peaks at δ 8.2–8.8 ppm) and detect residual solvents.
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ for C₈H₁₃N₂·2HCl = 193.1 g/mol).
  • Karl Fischer titration : Measure water content, critical for hygroscopic salts .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines for dihydrochloride salts:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Mobile phase optimization (e.g., hexane/isopropanol with 0.1% diethylamine) can resolve enantiomers. Alternatively, synthesize chiral derivatives via diastereomeric salt formation with L-tartaric acid .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes).
  • Formulation optimization : Adjust salt forms or use solubilizing agents (e.g., cyclodextrins) to improve bioavailability.
  • Dose-response recalibration : Account for species-specific differences in receptor affinity .

Q. How do structural modifications to the pyridin-3-yl group affect receptor binding affinity?

  • Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to compare binding energies of analogs. For example:

  • Substitution at the 4-position : Electron-withdrawing groups (e.g., -Cl) may enhance interactions with hydrophobic pockets.
  • Ring expansion : Replace pyridine with quinoline to assess steric effects. Validate predictions with radioligand displacement assays .

Q. What methods are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify byproducts (e.g., N-oxide derivatives or dimerization products).
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to characterize degradation pathways.
  • QbD (Quality by Design) : Use factorial experiments to optimize parameters like pH and reaction time, minimizing impurity formation .

Q. How can in vivo neuropharmacological effects be systematically evaluated?

  • Methodological Answer :

  • Rodent behavioral assays : Test anxiolytic or cognitive effects using elevated plus maze or Morris water maze.
  • Microdialysis : Measure neurotransmitter levels (e.g., dopamine, serotonin) in brain regions post-administration.
  • PET imaging : Use radiolabeled analogs (e.g., ¹¹C-methylation) to track biodistribution .

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